molecular formula C15H14O4 B6397962 2-Methoxy-3-(3-methoxyphenyl)benzoic acid CAS No. 1261986-94-0

2-Methoxy-3-(3-methoxyphenyl)benzoic acid

Cat. No.: B6397962
CAS No.: 1261986-94-0
M. Wt: 258.27 g/mol
InChI Key: HWYVCOOGLKZUAR-UHFFFAOYSA-N
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Description

2-Methoxy-3-(3-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two methoxy groups attached to the benzene rings

Properties

IUPAC Name

2-methoxy-3-(3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-11-6-3-5-10(9-11)12-7-4-8-13(15(16)17)14(12)19-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYVCOOGLKZUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689154
Record name 2,3'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-94-0
Record name 2,3'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(3-methoxyphenyl)benzoic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of 2-Methoxy-3-(3-methoxyphenyl)benzoic acid typically involves the use of 2,6-dichlorotoluene as the starting material. The process includes etherification, followed by a Grignard reaction with carbon dioxide. This method is preferred due to its higher yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-Methoxy-3-(3-methoxyphenyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Agriculture: The compound is explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The methoxy groups enhance its ability to participate in hydrogen bonding and other interactions, which can influence its biological activity. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzoic acid
  • 3-Methoxybenzoic acid
  • 4-Methoxybenzoic acid
  • 2,3-Dimethoxybenzoic acid

Uniqueness

2-Methoxy-3-(3-methoxyphenyl)benzoic acid is unique due to the presence of two methoxy groups on different benzene rings, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for unique interactions and applications in various fields.

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